molecular formula C12H15NO B047440 4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole CAS No. 71885-44-4

4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole

Cat. No.: B047440
CAS No.: 71885-44-4
M. Wt: 189.25 g/mol
InChI Key: XOMMHEIXGWIETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features an oxazole ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenylacetic acid with 2-amino-2-methylpropanol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents to the aromatic ring.

Scientific Research Applications

4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 4,4-Dimethyl-2-phenyl-4,5-dihydro-1,3-oxazole
  • 4,4-Dimethyl-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazole
  • 4,4-Dimethyl-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazole

Comparison: Compared to similar compounds, 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole exhibits unique properties due to the specific positioning of the methyl groups and the aromatic ring. These structural differences can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in various research fields.

Properties

IUPAC Name

4,4-dimethyl-2-(2-methylphenyl)-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-6-4-5-7-10(9)11-13-12(2,3)8-14-11/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMMHEIXGWIETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(CO2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440702
Record name 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71885-44-4
Record name 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole
Reactant of Route 2
Reactant of Route 2
4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole
Reactant of Route 3
Reactant of Route 3
4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole
Reactant of Route 4
Reactant of Route 4
4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole
Reactant of Route 5
Reactant of Route 5
4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole
Reactant of Route 6
Reactant of Route 6
4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole
Customer
Q & A

Q1: How does the structure of 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole influence its reactivity in ruthenium-catalyzed C-H/olefin coupling reactions?

A: The research by [] demonstrates that 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole participates in ruthenium-catalyzed C-H/olefin coupling reactions with triethoxyvinylsilane. Interestingly, this reaction primarily yields the olefinic analogue of the expected 1:1 addition product. This suggests that the nitrogen and oxygen atoms within the 1,3-oxazole ring can direct the ruthenium catalyst to activate the aromatic C-H bond, leading to a unique reaction pathway favoring olefin formation. Further investigations into the mechanistic details and the influence of substituents on the heterocyclic ring are needed to fully understand this selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.